molecular formula C26H22ClN7 B2548569 N-[(2-chlorophenyl)methyl]-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 902946-39-8

N-[(2-chlorophenyl)methyl]-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Cat. No.: B2548569
CAS No.: 902946-39-8
M. Wt: 467.96
InChI Key: NIUPRXHGAXDPNY-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused [1,2,4]triazolo[1,5-c]quinazoline core. The molecule features two key substituents:

  • A 2-chlorobenzyl group attached to the quinazoline amine (position 5).
  • A 2-(2-methylbenzodiazol-1-yl)ethyl chain linked to the triazole ring (position 2).

The triazoloquinazoline scaffold is known for its structural versatility, enabling interactions with enzymes such as kinases and DNA topoisomerases . The benzodiazolyl and chlorophenyl moieties may enhance binding affinity to biological targets through hydrophobic interactions and π-π stacking .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN7/c1-17-29-22-12-6-7-13-23(22)33(17)15-14-24-31-25-19-9-3-5-11-21(19)30-26(34(25)32-24)28-16-18-8-2-4-10-20(18)27/h2-13H,14-16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUPRXHGAXDPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4NCC6=CC=CC=C6Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzodiazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of intermediates to form the triazoloquinazoline core, often under high-temperature conditions.

    Final Coupling Reaction: The final step involves coupling the benzodiazole and triazoloquinazoline intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes structural features and properties of the target compound and related derivatives:

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Structural Differences
Target Compound [1,2,4]Triazolo[1,5-c]quinazoline 2-(2-methylbenzodiazol-1-yl)ethyl (2), 2-chlorobenzyl (5) Not reported Unique benzodiazolyl-ethyl group at position 2
N-Butyl-3-(4-chlorophenyl)-N-methyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine [1,2,3]Triazolo[1,5-a]quinazoline 4-chlorophenyl (3), butyl-methylamine (5) 365.865 Triazole position (1,5-a vs. 1,5-c); simpler alkylamine substituent
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine [1,2,3]Triazolo[1,5-a]quinazoline 3-methylphenyl (3), dimethoxyphenethyl (5) Not reported Methoxy groups enhance solubility; triazole positional isomerism
[1,2,4]Triazolo[1,5-c]quinazolin-5-amine, 9-chloro-2-(2-furanyl)-N,N-dimethyl [1,2,4]Triazolo[1,5-c]quinazoline Furanyl (2), dimethylamine (5) 313.742 Smaller substituents (furanyl vs. benzodiazolyl); chloro at position 9
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine [1,2,3]Triazolo[1,5-a]quinazoline 4-methylphenyl (3), diethoxyphenethyl (5) Not reported Ethoxy groups increase lipophilicity

Key Findings from Comparative Analysis

Core Structure Variations: The triazole ring position (1,5-a vs. For example, [1,2,4]triazolo[1,5-c]quinazoline derivatives (target compound and ) may exhibit distinct π-stacking behavior compared to [1,2,3]triazolo[1,5-a]quinazolines .

Substituent Effects: Chlorophenyl groups (target compound and ) are associated with enhanced hydrophobic interactions, while methoxy/ethoxy groups (e.g., ) improve solubility but may reduce membrane permeability.

Biological Implications :

  • Compounds with bulky substituents (e.g., benzodiazolyl in the target compound) may show higher specificity for enzyme active sites but lower bioavailability due to increased molecular weight .
  • Derivatives with halogen atoms (e.g., chloro in the target compound and ) often exhibit improved binding affinity via halogen bonding .

Biological Activity

N-[(2-chlorophenyl)methyl]-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps typical of heterocyclic chemistry. The primary pathway includes the reaction of 2-chlorobenzyl amine with various intermediates leading to the formation of the triazoloquinazoline structure. The incorporation of the benzimidazole moiety enhances its biological profile.

Synthetic Route

  • Starting Materials : 2-chlorobenzyl amine, 2-methyl-1H-benzodiazole.
  • Reagents : Various catalysts and solvents such as ethanol or DMSO.
  • Final Product : The target compound is obtained through cyclization and purification processes.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of benzimidazole and triazole have shown effectiveness against a range of bacteria and fungi.

Table 1: Antimicrobial Activity Comparison

CompoundActivity TypeMIC (μg/mL)
Benzimidazole DerivativeAntibacterial25 (P. aeruginosa)
Triazole CompoundAntifungal50 (C. albicans)
Target CompoundTBDTBD

Antitumor Activity

The compound has also been assessed for antitumor properties. Similar triazoloquinazoline derivatives have been reported to inhibit cancer cell proliferation in various assays.

Case Study: Antitumor Efficacy

A study demonstrated that a related compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potential for further development in oncology.

The biological activity is hypothesized to be mediated through:

  • Inhibition of DNA Gyrase : Compounds with similar structures have been shown to interfere with bacterial DNA replication.
  • Topoisomerase Inhibition : This mechanism plays a crucial role in the antitumor effects observed in vitro.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of such compounds. Modifications at specific positions on the benzodiazole and triazole rings can significantly alter potency and selectivity.

Key Findings

  • The presence of halogen substituents (e.g., chlorine) enhances lipophilicity and cellular uptake.
  • The benzimidazole moiety contributes to increased interaction with biological targets due to its planar structure.

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